molecular formula C16H19N3O4 B6035156 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide

5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide

Cat. No. B6035156
M. Wt: 317.34 g/mol
InChI Key: OPNGITJOQOEAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide, also known as 5-MeO-MPMI, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has a furan ring attached to it. The chemical structure of 5-MeO-MPMI is shown below:

Mechanism of Action

The exact mechanism of action of 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is not yet fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and glutamate. It has also been found to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide has been found to have several biochemical and physiological effects. It has been shown to increase the production of certain neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide in lab experiments is its ability to protect neurons from oxidative stress and inflammation. This makes it a valuable tool for studying the mechanisms involved in neurodegenerative diseases. However, one limitation of using 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide. One area of research is the development of more potent and selective analogs of 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide that can be used in the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide. Finally, further studies are needed to determine the optimal dosage and administration route of 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide for therapeutic use.

Synthesis Methods

The synthesis of 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide involves the reaction between 2-(4-morpholinyl)acetonitrile and 5-methoxy-2-furoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in anhydrous dichloromethane. The product is then purified by column chromatography to obtain pure 5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide.

Scientific Research Applications

5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide has been extensively studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation. In addition, it has also shown potential as an anti-tumor agent.

properties

IUPAC Name

5-methoxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-21-14-5-4-13(23-14)16(20)18-11-12-3-2-6-17-15(12)19-7-9-22-10-8-19/h2-6H,7-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNGITJOQOEAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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